molecular formula C23H14ClN3O2S2 B4719416 N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}-1-benzofuran-2-carboxamide

N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}-1-benzofuran-2-carboxamide

Cat. No.: B4719416
M. Wt: 464.0 g/mol
InChI Key: YRFZJBMHLHLSEC-UHFFFAOYSA-N
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Description

N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a benzothiazole moiety, a benzofuran ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzothiazole and benzofuran rings, followed by their coupling. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . The benzothiazole moiety is known to interact with various biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}-1-benzofuran-2-carboxamide is unique due to its combined structural features, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

N-[[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN3O2S2/c24-16-12-14(9-10-15(16)22-26-17-6-2-4-8-20(17)31-22)25-23(30)27-21(28)19-11-13-5-1-3-7-18(13)29-19/h1-12H,(H2,25,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFZJBMHLHLSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}-1-benzofuran-2-carboxamide
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N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}-1-benzofuran-2-carboxamide
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N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}-1-benzofuran-2-carboxamide
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N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}-1-benzofuran-2-carboxamide

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